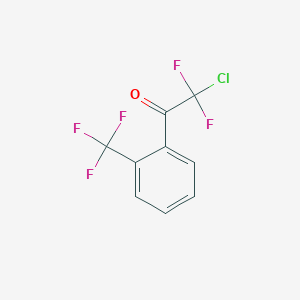
(3R,4S)-3,4-Dimethylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3,4-Dimethylpiperidin-4-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of two methyl groups and a hydroxyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Dimethylpiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylpyridine.
Reduction: The pyridine ring is reduced to a piperidine ring using hydrogenation in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydrogenation: Utilizing continuous flow reactors for the hydrogenation step to ensure efficient and scalable production.
Catalyst Optimization: Employing optimized catalysts to enhance yield and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(3R,4S)-3,4-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3,4-dimethylpiperidin-4-one.
Reduction: Formation of 3,4-dimethylpiperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
科学的研究の応用
(3R,4S)-3,4-Dimethylpiperidin-4-ol has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Chiral Catalysts: Its chiral nature makes it valuable in the development of chiral catalysts for asymmetric synthesis.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
作用機序
The mechanism of action of (3R,4S)-3,4-Dimethylpiperidin-4-ol depends on its specific application:
Pharmaceuticals: It may act as a ligand for certain receptors or enzymes, modulating their activity.
Chiral Catalysts: It can induce chirality in catalytic reactions, leading to the formation of enantiomerically pure products.
類似化合物との比較
Similar Compounds
(3R,4S)-3,4-Dimethylpiperidine: Lacks the hydroxyl group, making it less versatile in chemical reactions.
(3S,4R)-3,4-Dimethylpiperidin-4-ol: The enantiomer of (3R,4S)-3,4-Dimethylpiperidin-4-ol, with different stereochemistry and potentially different biological activity.
3,4-Dimethylpyridine: The precursor to this compound, lacking the piperidine ring and hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its hydroxyl group allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
(3R,4S)-3,4-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6,2)9/h6,8-9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChIキー |
HWLFFLCRXODCCY-RQJHMYQMSA-N |
異性体SMILES |
C[C@@H]1CNCC[C@]1(C)O |
正規SMILES |
CC1CNCCC1(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)
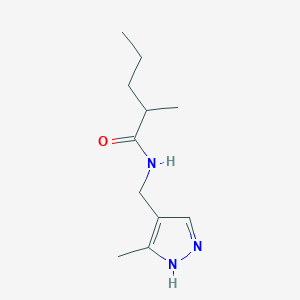
![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)

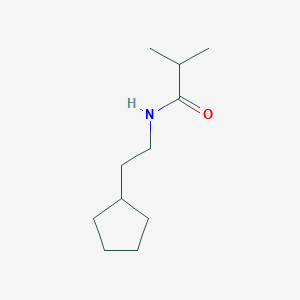
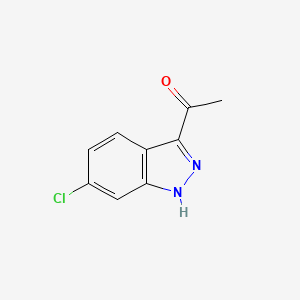
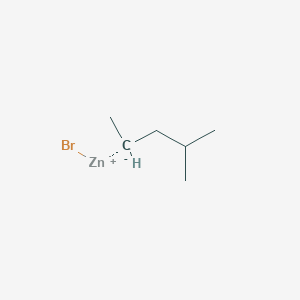
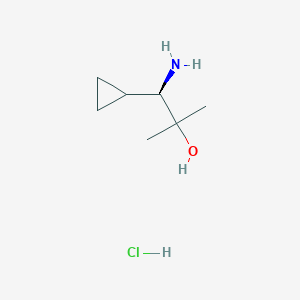
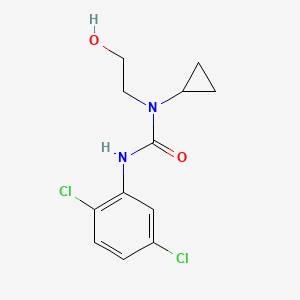
![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)
